molecular formula C15H23NO2 B5769558 N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine

N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine

Cat. No.: B5769558
M. Wt: 249.35 g/mol
InChI Key: MFEGILGBQOUHLA-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentanamine group attached to a 2,4-dimethoxy-3-methylphenyl moiety. It is used in research and industrial applications due to its distinct chemical properties.

Properties

IUPAC Name

N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-14(17-2)9-8-12(15(11)18-3)10-16-13-6-4-5-7-13/h8-9,13,16H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGILGBQOUHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CNC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with cyclopentanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclopentanamine can be compared with other similar compounds such as:

    N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine: Similar structure but lacks the methyl group at the 3-position.

    N-[(2,4-dihydroxy-3-methylphenyl)methyl]cyclopentanamine: Similar structure but has hydroxyl groups instead of methoxy groups.

    N-[(2,4-dimethoxy-3-methylphenyl)methyl]cyclohexanamine: Similar structure but has a cyclohexanamine group instead of a cyclopentanamine group.

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